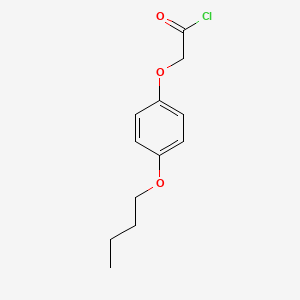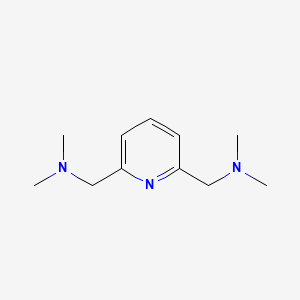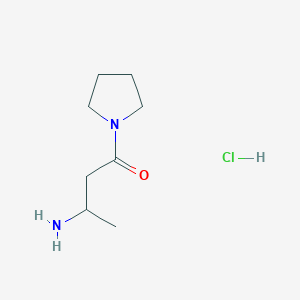
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a tetrahydro-2H-pyran-2-yl group, and a pyrazolyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The ethoxycarbonyl group can be introduced through esterification reactions, while the tetrahydro-2H-pyran-2-yl group is typically added via cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its boronic acid group allows it to interact with enzymes and receptors, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and undergo various chemical transformations.
作用机制
The mechanism of action of (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate receptor activity. The compound’s unique structure enables it to interact with specific molecular pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
(4-(Ethoxycarbonyl)phenyl)boronic acid: Another boronic acid with an ethoxycarbonyl group, but with a different aromatic structure.
(3-(Methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid: A closely related compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various fields of research and industry.
属性
分子式 |
C11H17BN2O5 |
|---|---|
分子量 |
268.08 g/mol |
IUPAC 名称 |
[5-ethoxycarbonyl-2-(oxan-2-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O5/c1-2-18-11(15)8-7-9(12(16)17)14(13-8)10-5-3-4-6-19-10/h7,10,16-17H,2-6H2,1H3 |
InChI 键 |
AAUSTWCWDZNHRF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NN1C2CCCCO2)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


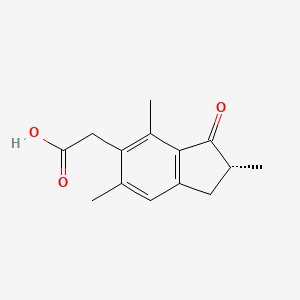
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
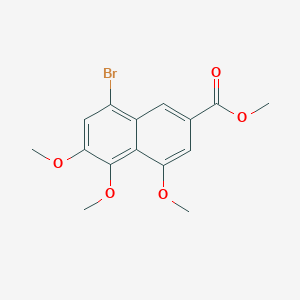

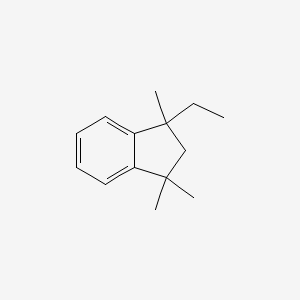
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
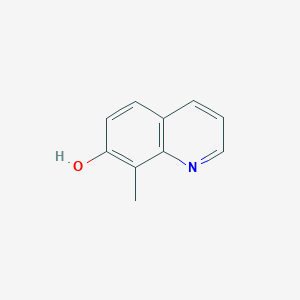
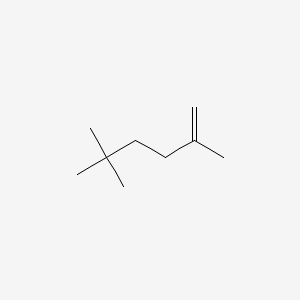

![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

